Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

Medicinal chemistry Parallel synthesis Kinase inhibitor libraries

Kinase inhibitor programs require building blocks enabling systematic 2D SAR exploration, yet most heterocyclic intermediates lack orthogonal reactive handles. Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-51-7) solves this with dual C5/C3 functionalization: - 5-Chloro enables SNAr (amines, alkoxides, thiols) and Suzuki-Miyaura cross-coupling while the 3-methyl ester remains intact for late-stage hydrolysis/amide coupling. - Orthogonal reactivity supports parallel library synthesis without protecting group manipulation. - XLogP3 1.1 facilitates normal-phase purification; stable under standard Suzuki conditions. - Validated in B-Raf inhibitor SAR (reference IC50 1.5 μM). Ideal starting point for programs targeting B-Raf, CDK2/7/9, TRKA, or PIM-1 kinases.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1224944-51-7
Cat. No. B1466961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1224944-51-7
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2N=C(C=CN2N=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
InChIKeyFDJUGKZMZUVEJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Technical Profile & Class Context


Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1224944-51-7) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, with molecular formula C₈H₆ClN₃O₂ and molecular weight 211.60 g/mol [1]. The compound features a fused bicyclic core bearing a chlorine atom at the 5-position and a methyl ester group at the 3-position. Pyrazolo[1,5-a]pyrimidine scaffolds have been extensively characterized as privileged structures in kinase inhibitor drug discovery, with documented activity against B-Raf, CDK2, CDK7, CDK9, TRKA, and PIM-1 kinases [2][3]. The target compound serves as a versatile intermediate for medicinal chemistry programs, where the 5-chloro substituent enables nucleophilic aromatic substitution (SNAr) chemistry for analog diversification .

Why Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Defies Simple Substitution


In-class pyrazolo[1,5-a]pyrimidine analogs exhibit profound variation in synthetic utility and downstream applicability due to three non-interchangeable structural determinants: (1) the presence and position of halogen substituents, which govern cross-coupling and SNAr reactivity; (2) the nature of the 3-position functionality (ester vs. carboxylic acid vs. amide vs. unsubstituted), which dictates downstream derivatization pathways; and (3) the electronic and steric properties imparted by specific substitution patterns, which alter reaction yields and product profiles. Substituting methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with analogs lacking either the 5-chloro handle or the 3-carboxylate ester—or with positional isomers bearing chlorine at alternative positions—fundamentally changes the accessible chemical space and may render established synthetic protocols ineffective without extensive re-optimization [1].

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differentiation vs. Analogs


Orthogonal Functional Handles for Sequential Derivatization

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate possesses two orthogonal reactive sites for sequential diversification: the 5-chloro substituent for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling, and the 3-methyl ester for hydrolysis to carboxylic acid with subsequent amide coupling or other carboxylate transformations. Analogs lacking the 5-chloro group (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxylate) lose the key handle for C5 diversification; analogs lacking the 3-ester (e.g., 5-chloropyrazolo[1,5-a]pyrimidine, CAS 29274-24-6) lack the carboxylate functionality for C3 elaboration. The dual-functional architecture of the target compound supports a two-dimensional SAR exploration paradigm that single-handle analogs cannot replicate [1][2].

Medicinal chemistry Parallel synthesis Kinase inhibitor libraries Building blocks

Lipophilicity & Solubility Profile vs. Free Acid and Ethyl Ester

The physicochemical profile of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, characterized by XLogP3 = 1.1 and computed aqueous solubility (LogS ESOL) = -2.21 (1.29 mg/mL), positions it distinctly between more hydrophilic free acid analogs and more lipophilic ethyl ester variants [1]. The free carboxylic acid analog (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CAS 25940-35-6) exhibits substantially higher aqueous solubility (estimated ~19.7 g/L, Log Kow ~0.62) due to ionization at physiological pH . The ethyl ester analog (ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 1224944-77-7) is expected to have higher LogP (estimated increase of ~0.5 log units per additional methylene) and correspondingly lower aqueous solubility . These property differences directly impact compound handling, purification, and suitability for specific assay formats .

Physicochemical properties ADME optimization Lead optimization Medicinal chemistry

B-Raf Inhibitor Scaffold: Pharmacophore-Critical 3-Carboxylate

Published structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine-3-carboxylates have established that the 3-carboxylate ester functionality is critical for B-Raf kinase inhibitory activity [1][2]. Gopalsamy et al. (2009) reported that an ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative (compound 68) demonstrated B-Raf IC₅₀ = 1.5 μM and inhibited tumor cell growth across multiple lines including BXPC-3 (IC₅₀ 3.25 μM), A375 (IC₅₀ 3.8 μM), and HT29 (IC₅₀ 7.0 μM) [3]. While this compound differs from the target compound in the 5-position substituent and ester group (ethyl vs. methyl), the SAR data from the study explicitly validate that the 3-carboxylate moiety is essential for kinase inhibition—analogs lacking this functionality showed substantially reduced or abolished activity. The 5-chloro substituent in the target compound provides an SNAr handle for further optimization at the position known to modulate potency and selectivity in this chemotype [1].

B-Raf kinase Cancer therapeutics Kinase inhibitors SAR

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: Evidence-Based Applications


Parallel Synthesis of 5-Substituted Libraries via SNAr

The 5-chloro substituent in methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate serves as an electrophilic site for nucleophilic aromatic substitution with amines, alkoxides, and thiols, enabling rapid generation of diverse C5-functionalized analogs while preserving the 3-carboxylate ester for downstream chemistry [1]. This orthogonal reactivity supports library synthesis without protecting group manipulation. The computed XLogP3 value of 1.1 facilitates purification by normal-phase chromatography, while the methyl ester's intermediate stability under SNAr conditions allows for high-throughput parallel workup .

Two-Dimensional SAR for Kinase Inhibitor Optimization

The dual-handle architecture enables systematic 2D SAR studies where C5 diversification (via SNAr or cross-coupling) and C3 diversification (via ester hydrolysis to carboxylic acid followed by amide coupling) can be explored independently or combinatorially. This approach is validated by published pyrazolo[1,5-a]pyrimidine-3-carboxylate SAR studies demonstrating that both the 3-carboxylate moiety and substituents at the 5-position critically influence kinase inhibitory activity, including documented B-Raf inhibition (reference compound IC₅₀ = 1.5 μM against B-Raf) [2][3]. The target compound provides an ideal starting point for programs targeting B-Raf, CDK2, CDK7, TRKA, or PIM-1 kinases [1].

Suzuki-Miyaura Cross-Coupling at C5 for Diversification

The 5-chloro substituent is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids, enabling Csp²-Csp² bond formation at the pyrimidine ring . This transformation expands accessible chemical space beyond SNAr-derived analogs to include biaryl and heterobiaryl pyrazolo[1,5-a]pyrimidine-3-carboxylates. The methyl ester remains intact under standard Suzuki conditions, allowing sequential C5 arylation followed by C3 carboxylic acid liberation and amide formation for three-dimensional library generation from a single core building block [1].

Ester Hydrolysis for Prodrug and Late-Stage Functionalization

The 3-methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions (LiOH or NaOH in THF/water), providing a handle for amide coupling, esterification, or other carboxylate transformations late in synthetic sequences [1]. This enables conversion of library compounds to more polar carboxylic acid derivatives (estimated Log Kow ~0.62 vs. XLogP3 1.1 for the methyl ester) for improved aqueous solubility in biological assays, or to amide prodrugs with modulated pharmacokinetic properties [3].

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